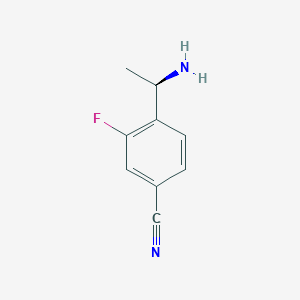

(R)-4-(1-Aminoethyl)-3-fluorobenzonitrile

Description

Contextual Significance of Chiral Benzonitrile (B105546) Derivatives in Contemporary Chemical Research

Chiral molecules, existing as non-superimposable mirror images (enantiomers), are fundamental in biological systems. Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects. Chiral amines, in particular, are prevalent structural motifs in a vast array of natural products, pharmaceuticals, and agrochemicals, with estimates suggesting that 40-45% of small-molecule drugs contain a chiral amine fragment. nih.gov Consequently, the development of efficient methods for the enantioselective synthesis of chiral amines is a major focus of contemporary chemical research. nih.govacs.org

The benzonitrile group, a benzene (B151609) ring substituted with a cyano (-C≡N) group, is another key pharmacophore. The nitrile group is a versatile functional group that can be converted into other functionalities such as amines, amides, carboxylic acids, and ketones. acs.org Its presence in a molecule can influence polarity, metabolic stability, and binding interactions with biological targets. The introduction of a cyano group into drug molecules is a significant strategy in medicinal chemistry. acs.org

The combination of a chiral center and a benzonitrile moiety in a single molecule, as seen in chiral benzonitrile derivatives, creates a class of compounds with significant potential in drug discovery. These derivatives are explored for a wide range of therapeutic applications. For instance, benzonitrile-containing compounds have been investigated as dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. acs.orgnih.govnih.gov The nitrile group can form crucial interactions within the active site of the enzyme. researchgate.net The development of asymmetric catalytic methods to construct chiral centers bearing a cyano group with high stereoselectivity is therefore of great research value. acs.org

Historical Perspective of Enantiomeric Studies in Fluorobenzonitrile Chemistry

The study of fluorinated organic compounds has a rich history, driven by the unique properties that fluorine substitution imparts, such as increased metabolic stability and altered physicochemical properties. mdpi.com The investigation of simple fluorobenzonitriles laid the groundwork for understanding the electronic and structural effects of fluorine on this aromatic system. Early spectroscopic studies on isomers like 2-fluorobenzonitrile (B118710), 3-fluorobenzonitrile, and 4-fluorobenzonitrile (B33359) provided fundamental data on their vibrational and electronic properties. mdpi.com For example, photoelectron spectroscopy was used to determine the ionization energies of 2-fluorobenzonitrile and 3-fluorobenzonitrile. mdpi.com

The progression from studying simple achiral fluorobenzonitriles to more complex chiral derivatives reflects the broader evolution of stereochemistry in organic synthesis. The development of methods for asymmetric synthesis has been crucial. Transition metal-catalyzed asymmetric hydrogenation, for instance, has emerged as a powerful tool for preparing chiral amines from prochiral precursors like imines and enamines. nih.govacs.org These advancements have been propelled by the design and synthesis of novel chiral ligands. acs.org

A significant milestone in the synthesis of chiral amines was the development of biocatalytic methods, such as the use of transaminases. nih.gov These enzymes can catalyze the asymmetric synthesis of chiral amines from prochiral ketones with high enantiomeric excess. nih.gov This biocatalytic approach has been successfully applied on an industrial scale, for example, in the synthesis of Sitagliptin, a DPP-4 inhibitor. rsc.orgepa.gov The synthesis of chiral β-amino acids, key components of many pharmaceuticals, has also been a major area of research, with methods like asymmetric hydrogenation of enamines proving highly effective. researchgate.netthieme-connect.com The study of atropisomers, which are stereoisomers arising from restricted rotation about a single bond, has further expanded the field of chiral chemistry, with techniques like high-performance liquid chromatography (HPLC) on chiral stationary phases being used for their separation and analysis. nih.gov

Overview of Current Research Trajectories Involving (R)-4-(1-Aminoethyl)-3-fluorobenzonitrile

Current research involving (R)-4-(1-Aminoethyl)-3-fluorobenzonitrile primarily focuses on its role as a key intermediate in the synthesis of pharmaceutically active compounds, particularly enzyme inhibitors.

One major area of application is in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors . DPP-4 is a therapeutic target for type 2 diabetes, and its inhibition leads to increased levels of incretin (B1656795) hormones, which in turn stimulate insulin (B600854) secretion in a glucose-dependent manner. nih.govrsc.orgyoutube.com (R)-4-(1-Aminoethyl)-3-fluorobenzonitrile is a structural component of certain DPP-4 inhibitors. The synthesis of Sitagliptin (marketed as Januvia®), a potent DPP-4 inhibitor, involves the creation of a chiral β-amino acid derivative. rsc.orgresearchgate.netthieme-connect.comsynbioproject.tech While not a direct precursor in all reported syntheses of Sitagliptin, the structural motif of a chiral amino group on a fluorinated aromatic ring is central to its activity. The development of efficient synthetic routes to such chiral amines is a continuous area of research. rsc.org

Another significant research trajectory is the use of (R)-4-(1-Aminoethyl)-3-fluorobenzonitrile and its analogs in the synthesis of Rho-associated protein kinase (ROCK) inhibitors . ROCKs are enzymes involved in various cellular processes, and their inhibition is a potential therapeutic strategy for conditions like cancer. Studies have shown that compounds containing the 4-(1-aminoethyl)-3-fluorobenzonitrile (B1527071) scaffold can act as competitive inhibitors of ROCK.

The synthesis of (R)-4-(1-Aminoethyl)-3-fluorobenzonitrile itself, and its precursor 4-amino-3-fluorobenzonitrile, is an active area of investigation to develop more efficient and scalable processes. prepchem.com The versatility of the amino and nitrile functional groups allows for a wide range of chemical transformations, making it a valuable starting material for creating diverse libraries of compounds for drug discovery.

Data on Related Fluorobenzonitrile Compounds:

Synthetic Routes to Precursor 4-Amino-3-fluorobenzonitrile:

Structure

3D Structure

Properties

Molecular Formula |

C9H9FN2 |

|---|---|

Molecular Weight |

164.18 g/mol |

IUPAC Name |

4-[(1R)-1-aminoethyl]-3-fluorobenzonitrile |

InChI |

InChI=1S/C9H9FN2/c1-6(12)8-3-2-7(5-11)4-9(8)10/h2-4,6H,12H2,1H3/t6-/m1/s1 |

InChI Key |

YNSAMDYSPOHAQE-ZCFIWIBFSA-N |

Isomeric SMILES |

C[C@H](C1=C(C=C(C=C1)C#N)F)N |

Canonical SMILES |

CC(C1=C(C=C(C=C1)C#N)F)N |

Origin of Product |

United States |

Stereochemical Analysis and Enantiopurity Determination of R 4 1 Aminoethyl 3 Fluorobenzonitrile

Chromatographic Techniques for Enantiomer Separation and Quantification

Chromatographic methods are fundamental in the separation and quantification of enantiomers. These techniques can be broadly categorized into direct and indirect methods. nih.gov The indirect approach involves derivatizing the enantiomeric mixture with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. nih.govnih.gov Direct methods, which are often preferred for their simplicity, utilize a chiral stationary phase (CSP) or a chiral mobile phase additive to achieve separation. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the enantioseparation of chiral compounds. The selection of an appropriate chiral stationary phase (CSP) is critical for achieving successful separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are particularly popular due to their broad applicability. nih.govwindows.net

For the separation of compounds structurally similar to (R)-4-(1-Aminoethyl)-3-fluorobenzonitrile, which contains a primary amine and a phenyl group, several types of CSPs have proven effective. These include:

Polysaccharide-based CSPs: Columns like Chiralpak® AD-H and Chiralcel® OD-H, which are based on amylose and cellulose derivatives, respectively, are often the first choice for screening. The separation mechanism involves a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol (B130326) or ethanol, significantly influences the retention and resolution of the enantiomers.

Pirkle-type CSPs: These CSPs, such as the Whelk-O® 1, are based on a π-electron acceptor/π-electron donor model. They are effective for separating enantiomers that can engage in π-π stacking interactions.

Zwitterionic CSPs: Newly developed zwitterionic CSPs, like CHIRALPAK® ZWIX(+), have shown promise for the direct stereoselective resolution of amino acids and related compounds. chiraltech.com These phases possess both anionic and cationic exchange sites, allowing for electrostatic interactions with the analyte. chiraltech.com

The development of a robust HPLC method involves optimizing several parameters, including the mobile phase composition, flow rate, and column temperature, to achieve baseline separation of the enantiomers with good resolution and peak shape. chromatographyonline.com Quantification of the enantiomeric purity is then performed by comparing the peak areas of the two enantiomers. libretexts.org

Table 1: Exemplary Chiral HPLC Conditions for Separation of Similar Compounds

| Parameter | Condition 1 | Condition 2 |

| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) | n-Hexane/Ethanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection | UV at 254 nm | UV at 230 nm |

| Temperature | 25 °C | 30 °C |

This table presents hypothetical conditions based on common practices for separating similar chiral amines and should be optimized for (R)-4-(1-Aminoethyl)-3-fluorobenzonitrile.

Gas chromatography (GC) is another valuable technique for enantiomeric separation, particularly for volatile and thermally stable compounds. sci-hub.se Similar to HPLC, GC can employ both indirect and direct methods. sci-hub.se For direct analysis, capillary columns coated with a chiral stationary phase are used. gcms.cz

The most common chiral stationary phases for GC are based on cyclodextrin (B1172386) derivatives. gcms.cz These cyclic oligosaccharides form inclusion complexes with the enantiomers, and differences in the stability of these diastereomeric complexes lead to their separation. For a compound like (R)-4-(1-Aminoethyl)-3-fluorobenzonitrile, derivatization is often necessary to increase its volatility and improve chromatographic performance. A common derivatization strategy is the acylation of the primary amine with a reagent like trifluoroacetic anhydride.

The optimization of a chiral GC method involves careful selection of the CSP and adjustment of the temperature program and carrier gas flow rate to maximize resolution. nih.gov

Table 2: Potential Chiral GC Method Parameters for Derivatized Analyte

| Parameter | Condition |

| Column | Chirasil-Dex CB (25 m x 0.25 mm, 0.25 µm) |

| Analyte Form | N-trifluoroacetyl derivative |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Injection Mode | Split (50:1) |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), then ramp at 5 °C/min to 200 °C (hold 5 min) |

| Detector | Flame Ionization Detector (FID) at 270 °C |

This table outlines a potential starting point for method development and requires empirical optimization.

Spectroscopic Methods for Enantiomeric Excess Determination

Spectroscopic techniques offer alternative and often complementary methods for determining enantiomeric excess and absolute configuration.

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric purity through the use of chiral solvating agents (CSAs) or chiral shift reagents (CSRs). libretexts.org In an achiral environment, enantiomers are indistinguishable by NMR as they have identical spectra. libretexts.org However, in the presence of a chiral auxiliary, the enantiomers can form diastereomeric complexes that have different NMR spectra. libretexts.org

Chiral shift reagents, typically lanthanide complexes like Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can induce significant shifts in the NMR signals of the enantiomers, leading to the resolution of previously overlapping peaks. rsc.org The integration of the separated signals allows for the quantification of the enantiomeric ratio. libretexts.org The choice of the appropriate chiral shift reagent and the solvent is crucial for achieving good separation of the signals. rsc.org

For (R)-4-(1-Aminoethyl)-3-fluorobenzonitrile, the protons or the fluorine atom near the chiral center would be the most likely to exhibit resolvable chemical shift differences in the presence of a suitable CSR.

Circular Dichroism (CD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. mtoz-biolabs.com It measures the differential absorption of left and right circularly polarized light by a chiral sample. mtoz-biolabs.com The resulting CD spectrum is unique for each enantiomer and can be used as a fingerprint.

To determine the absolute configuration of (R)-4-(1-Aminoethyl)-3-fluorobenzonitrile, its experimental CD spectrum would be compared to the theoretically calculated spectrum for the R-enantiomer. A good match between the experimental and calculated spectra provides strong evidence for the assigned absolute configuration. Alternatively, the spectrum can be compared to that of a known, structurally similar compound. mtoz-biolabs.com Changes in the secondary structure of molecules, such as peptides, can also be observed through alterations in their CD spectra. nih.gov

X-ray Crystallography for Absolute Configuration Determination of (R)-4-(1-Aminoethyl)-3-fluorobenzonitrile Derivatives

X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. From this pattern, a three-dimensional model of the electron density of the molecule can be constructed, revealing the precise spatial arrangement of the atoms.

To determine the absolute configuration of (R)-4-(1-Aminoethyl)-3-fluorobenzonitrile, it is often necessary to first form a derivative with a known chiral auxiliary or an atom that facilitates anomalous dispersion, such as a bromine or chlorine atom. The analysis of the crystallographic data of such a derivative allows for the unambiguous assignment of the R or S configuration to the chiral center. nih.govnih.gov While a powerful technique, it is contingent on the ability to grow high-quality single crystals of the compound or a suitable derivative. nih.gov

Advanced Analytical Methodologies for Chiral Purity Assessment

Beyond traditional chiral High-Performance Liquid Chromatography (HPLC), several advanced techniques provide enhanced resolution, speed, and efficiency for the enantiomeric analysis of (R)-4-(1-Aminoethyl)-3-fluorobenzonitrile. These methodologies are crucial for ensuring the stereochemical integrity of the active pharmaceutical ingredient (API).

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often providing faster and more efficient analyses compared to conventional HPLC. chromatographyonline.com The use of supercritical carbon dioxide as the main component of the mobile phase, modified with a small amount of an organic solvent, leads to low viscosity and high diffusivity, which contributes to reduced analysis times and sharper peaks. chromatographyonline.comafmps.be

For the chiral analysis of (R)-4-(1-Aminoethyl)-3-fluorobenzonitrile, polysaccharide-based chiral stationary phases (CSPs) are highly effective. nih.gov Columns such as those derived from amylose and cellulose are widely used due to their broad enantiorecognition capabilities. waters.com A typical screening approach for developing an SFC method would involve testing a set of these columns with different alcohol modifiers.

Detailed Research Findings:

Research on the chiral separation of primary amines and fluorinated aromatic compounds using SFC has demonstrated the effectiveness of this technique. While specific data for (R)-4-(1-Aminoethyl)-3-fluorobenzonitrile is proprietary and often found in internal pharmaceutical development reports, published studies on analogous compounds provide valuable insights. For instance, the separation of underivatized amino acids on polysaccharide-based chiral columns in SFC has been successfully demonstrated. nih.gov The choice of alcohol modifier (e.g., methanol, ethanol, isopropanol) and the presence of additives can significantly impact the resolution and retention times of the enantiomers. nih.gov

Interactive Data Table: Representative SFC Method Parameters for Chiral Primary Amines

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) | Amylose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(3,5-dichlorophenylcarbamate) |

| Column Dimensions | 250 x 4.6 mm, 5 µm | 150 x 4.6 mm, 3 µm | 250 x 4.6 mm, 5 µm |

| Mobile Phase | CO2 / Methanol (80:20, v/v) with 0.1% Diethylamine | CO2 / Ethanol (85:15, v/v) with 0.2% Trifluoroacetic Acid | CO2 / Isopropanol (70:30, v/v) |

| Flow Rate | 3.0 mL/min | 2.5 mL/min | 3.5 mL/min |

| Back Pressure | 150 bar | 120 bar | 180 bar |

| Temperature | 40 °C | 35 °C | 45 °C |

| Detection | UV at 254 nm | UV at 230 nm | UV at 265 nm |

Capillary Electrophoresis (CE) and Capillary Electrochromatography (CEC)

Capillary Electrophoresis (CE) offers high separation efficiency, rapid analysis times, and low sample and reagent consumption, making it an attractive alternative for chiral purity analysis. mdpi.com In CE, enantiomers are separated based on their differential migration in an electric field, which is influenced by their interaction with a chiral selector added to the background electrolyte.

For the analysis of (R)-4-(1-Aminoethyl)-3-fluorobenzonitrile, various cyclodextrins (CDs) and their derivatives serve as effective chiral selectors. mdpi.com Sulfated-β-cyclodextrin and hydroxypropyl-β-cyclodextrin are commonly employed due to their ability to form inclusion complexes with the aromatic ring and interact with the amino group of the analyte.

Capillary Electrochromatography (CEC) is a hybrid technique that combines the high separation efficiency of CE with the selectivity of HPLC. In CEC, a capillary is packed with a chiral stationary phase, and the mobile phase is driven by electroosmotic flow. nih.gov This can lead to even greater resolving power for challenging enantiomeric separations.

Detailed Research Findings:

Studies on the enantiomeric purity determination of various pharmaceuticals by CE have demonstrated the capability to quantify the undesired enantiomer at levels as low as 0.1%. nih.gov The optimization of parameters such as the type and concentration of the chiral selector, buffer pH, and applied voltage is crucial for achieving baseline separation. For example, a nonaqueous CE method was successfully validated for the enantiomeric purity determination of R-flurbiprofen using a cyclodextrin derivative as the chiral selector. nih.gov Such methodologies are directly applicable to the analysis of (R)-4-(1-Aminoethyl)-3-fluorobenzonitrile.

Interactive Data Table: Representative CE Method Parameters for Chiral Amines

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Chiral Selector | 20 mM Sulfated-β-Cyclodextrin | 15 mM Hydroxypropyl-γ-Cyclodextrin | 10 mM Carboxymethyl-β-Cyclodextrin |

| Background Electrolyte | 50 mM Phosphate Buffer (pH 2.5) | 25 mM Tris-Acetate Buffer (pH 4.0) | 100 mM Borate Buffer (pH 9.0) |

| Applied Voltage | 25 kV | -20 kV (reversed polarity) | 30 kV |

| Capillary Temperature | 25 °C | 20 °C | 30 °C |

| Detection | UV at 214 nm | UV at 220 nm | UV at 210 nm |

Structure Activity Relationship Sar Studies of R 4 1 Aminoethyl 3 Fluorobenzonitrile Derivatives

Rational Design and Synthesis of Analogs Based on the (R)-4-(1-Aminoethyl)-3-fluorobenzonitrile Scaffold

The rational design of analogs of (R)-4-(1-Aminoethyl)-3-fluorobenzonitrile is guided by its interaction with the target enzyme, ROCK. The design process for kinase inhibitors typically involves a multi-pronged approach that includes computational modeling, bioisosteric replacement, and scaffold hopping. The primary goal is to enhance potency, selectivity, and pharmacokinetic properties.

Computational Modeling: Three-dimensional quantitative structure-activity relationship (3D-QSAR) and molecular docking studies are instrumental in identifying key structural features that correlate with ROCK inhibition. nih.govnih.gov These models help in predicting the binding modes of new analogs and prioritizing synthetic efforts. For instance, docking studies on related ROCK inhibitors have highlighted the importance of a heterocyclic hinge-binding moiety with a hydrogen-accepting group for crucial interactions with the active site. nih.gov

Synthesis: The synthesis of (R)-4-(1-Aminoethyl)-3-fluorobenzonitrile analogs typically starts from a commercially available precursor, such as 3-fluoro-4-nitrobenzamide. The synthesis often involves asymmetric methods to ensure the desired stereochemistry at the aminoethyl side chain, which is critical for biological activity. A general synthetic route might involve the conversion of the benzamide (B126) to a nitrile, followed by the introduction of the aminoethyl group. Asymmetric hydrogenation of a ketone precursor is a common method to establish the chiral amine. mdpi.com Modifications to the aromatic core or the aminoethyl moiety can be introduced at various stages of the synthesis.

Impact of Substituent Modifications on Biological Activity and Selectivity

The biological activity and selectivity of (R)-4-(1-Aminoethyl)-3-fluorobenzonitrile derivatives are highly sensitive to modifications of the core scaffold.

Modifications to the Aminoethyl Moiety and their Pharmacological Consequences

The aminoethyl moiety plays a critical role in the interaction of the inhibitor with the kinase. In many kinase inhibitors, the amino group forms a key hydrogen bond with a conserved residue in the ATP-binding pocket. Modifications to this group can have profound effects on potency and selectivity.

For example, in a series of tetrahydroisoquinoline-based ROCK inhibitors, the introduction of an aminoalkyl side chain was found to enhance selectivity for ROCK-II over other kinases. Studies on other kinase inhibitors have shown that N-alkylation of the amino group can modulate activity and physical properties. For instance, N-methylation can sometimes improve cell permeability, but it may also lead to a decrease in binding affinity due to steric hindrance. The length and branching of the alkyl chain are also critical parameters.

Table 1: Hypothetical SAR Data for Aminoethyl Moiety Modifications

| Compound | Modification | ROCK-II IC50 (nM) | Selectivity vs. PKA |

|---|---|---|---|

| 1a | -NH2 (Parent) | 15 | 100-fold |

| 1b | -NHCH3 | 25 | 80-fold |

| 1c | -N(CH3)2 | 150 | 20-fold |

| 1d | -NHC2H5 | 40 | 60-fold |

| 1e | -NH-cyclopropyl | 10 | 150-fold |

This data is illustrative and based on general principles of kinase inhibitor SAR.

Alterations of the Fluorobenzonitrile Aromatic Core and their Structure-Activity Implications

The fluorobenzonitrile core serves as the primary scaffold for the molecule, and modifications to this ring system can influence binding affinity, selectivity, and physicochemical properties. The fluorine atom, for instance, can modulate the pKa of the molecule and participate in favorable interactions with the protein. The nitrile group is a common feature in many kinase inhibitors and can act as a hydrogen bond acceptor.

Studies on other kinase inhibitors have demonstrated that the nature and position of substituents on the aromatic ring are critical for activity. For example, in a series of 7-azaindole-based ROCK inhibitors, substitutions on the aromatic ring led to significant changes in potency and metabolic stability. researchgate.netnih.gov Similarly, for 3-arylcoumarin derivatives, the substitution pattern on the aryl ring was shown to be crucial for antibacterial activity. mdpi.com

Table 2: Hypothetical SAR Data for Fluorobenzonitrile Core Modifications

| Compound | Modification | ROCK-II IC50 (nM) |

|---|---|---|

| 2a | 3-fluoro (Parent) | 15 |

| 2b | 2-fluoro | 50 |

| 2c | 3,5-difluoro | 8 |

| 2d | 3-chloro | 20 |

| 2e | 3-methoxy | 100 |

This data is illustrative and based on general principles of kinase inhibitor SAR.

Stereochemical Influence on Pharmacological Efficacy (Chiral SAR)

Chirality is a critical determinant of drug action. For (R)-4-(1-Aminoethyl)-3-fluorobenzonitrile, the stereocenter at the aminoethyl group is crucial for its pharmacological activity. It is well-established that enantiomers of a chiral drug can exhibit different potencies, selectivities, and metabolic profiles. nih.govmdpi.com

In many kinase inhibitors, only one enantiomer fits optimally into the chiral environment of the ATP-binding site. The (R)-configuration of the aminoethyl group in the subject compound likely positions the amino group for a key interaction with the hinge region of the ROCK enzyme, while the other enantiomer, (S)-4-(1-Aminoethyl)-3-fluorobenzonitrile, would be expected to have significantly lower activity. Studies on other chiral kinase inhibitors have shown that one enantiomer can be orders of magnitude more potent than the other.

Table 3: Hypothetical Chiral SAR Data

| Compound | Stereochemistry | ROCK-II IC50 (nM) |

|---|---|---|

| 3a | (R)-enantiomer | 15 |

| 3b | (S)-enantiomer | >1000 |

| 3c | Racemic mixture | 30 |

This data is illustrative and based on documented stereoselectivity in other kinase inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling for (R)-4-(1-Aminoethyl)-3-fluorobenzonitrile Derivatives

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of (R)-4-(1-Aminoethyl)-3-fluorobenzonitrile, QSAR models can be developed to predict the ROCK inhibitory activity of new analogs and to guide the design of more potent compounds.

The process involves generating a set of molecular descriptors for each compound, which quantify various aspects of its structure, such as steric, electronic, and hydrophobic properties. These descriptors are then correlated with the biological activity data using statistical methods like multiple linear regression or partial least squares. nih.gov

A typical 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), would generate contour maps that visualize the regions around the molecule where certain properties are favorable or unfavorable for activity. For example, a CoMFA model might indicate that a bulky substituent is favored in one region, while an electronegative group is preferred in another. These models provide valuable insights for the rational design of new analogs with improved activity. nih.gov

Molecular Interactions and Biological Activity Studies

Enzyme Inhibition Profiles of (R)-4-(1-Aminoethyl)-3-fluorobenzonitrile and its Analogs

Research into the enzymatic interactions of (R)-4-(1-Aminoethyl)-3-fluorobenzonitrile has primarily identified it as a kinase inhibitor. Its main biological target is the Rho-associated protein kinase (ROCK) family. The compound's structure, featuring a fluorinated benzonitrile (B105546) core with an aminoethyl group, makes it a subject of interest in medicinal chemistry for developing targeted therapies. Analogs with a benzonitrile structure are also being investigated as inhibitors for a variety of kinases. google.com

The interaction between 4-(1-Aminoethyl)-3-fluorobenzonitrile (B1527071) and its primary target, Rho-associated protein kinase (ROCK), is characterized by competitive inhibition. The compound vies with adenosine (B11128) triphosphate (ATP) for binding at the enzyme's catalytic site, thereby blocking the kinase's activity. This inhibition prevents calcium sensitization, which can lead to the relaxation of smooth muscles. The mechanism affects the actin cytoskeleton, a crucial component for cellular structure and movement, which can result in altered cell morphology and motility.

Table 1: Inhibition Profile for 4-(1-Aminoethyl)-3-fluorobenzonitrile

| Target Enzyme | Inhibition Type | Mechanism of Action |

|---|

The selectivity of an inhibitor is a critical aspect of its pharmacological profile. The following sections assess the activity of (R)-4-(1-Aminoethyl)-3-fluorobenzonitrile against other major enzyme classes.

Succinate (B1194679) dehydrogenase (SDH), also known as mitochondrial complex II, is a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. nih.gov Its inhibition can have significant metabolic consequences. nih.gov While various compounds are known to act as SDH inhibitors, literature searches did not yield studies specifically linking (R)-4-(1-Aminoethyl)-3-fluorobenzonitrile to the inhibition of succinate dehydrogenase. Research on SDH inhibitors has identified compounds that act competitively at the succinate binding site, but these are structurally distinct from the fluorobenzonitrile compound . nih.govnih.gov The modification of specific amino groups on SDH has been shown to be essential for its activity, but this has not been connected to (R)-4-(1-Aminoethyl)-3-fluorobenzonitrile. nih.gov

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are crucial enzymes in the nervous system responsible for hydrolyzing choline (B1196258) esters. abcam.comnih.gov Inhibitors of these enzymes are used in the treatment of various neurological conditions. mdpi.com Despite extensive research into cholinesterase inhibitors, including various benzothiazolone and carbamate (B1207046) derivatives, no specific studies demonstrating the inhibitory activity of (R)-4-(1-Aminoethyl)-3-fluorobenzonitrile against either AChE or BChE were found in the reviewed literature. mdpi.comnih.gov

Table 2: Activity Data for Representative Cholinesterase Inhibitors

| Compound | Target Enzyme | IC₅₀ Value (µM) |

|---|---|---|

| Compound M13 (Benzothiazolone derivative) | Butyrylcholinesterase (BChE) | 1.21 mdpi.com |

| Compound M2 (Benzothiazolone derivative) | Butyrylcholinesterase (BChE) | 1.38 mdpi.com |

Farnesyltransferase (FTase) and geranylgeranyltransferase-I (GGTase-I) are key enzymes in a post-translational modification process called prenylation, which is vital for the function of many cellular proteins. nih.gov Inhibitors of these enzymes have been investigated as potential therapeutics for various diseases. However, a review of available scientific literature found no studies evaluating (R)-4-(1-Aminoethyl)-3-fluorobenzonitrile as an inhibitor of either FTase or GGTase-I. Research in this area has focused on other chemical scaffolds, such as non-thiol inhibitors, which are structurally different from the compound of interest. nih.govnih.gov

Aromatase and steroid sulfatase (STS) are critical enzymes in the biosynthesis of active steroid hormones and are important targets in the treatment of hormone-dependent cancers. nih.govnih.gov Aromatase inhibitors are classified as steroidal or non-steroidal; some non-steroidal inhibitors like letrozole (B1683767) contain a nitrile group, but their core structures differ significantly from (R)-4-(1-Aminoethyl)-3-fluorobenzonitrile. nih.govyoutube.comyoutube.com Similarly, potent STS inhibitors are typically based on an aryl sulfamate (B1201201) pharmacophore, which is absent in the subject compound. nih.govwikipedia.org While some studies have noted that STS inhibitors containing fluorine atoms can exhibit high potency, no direct research has been published on the inhibitory activity of (R)-4-(1-Aminoethyl)-3-fluorobenzonitrile against either aromatase or STS. nih.gov

Table 3: Mentioned Compounds in This Article

| Compound Name |

|---|

| (R)-4-(1-Aminoethyl)-3-fluorobenzonitrile |

| Adenosine triphosphate (ATP) |

| Letrozole |

| Anastrozole |

Selectivity Assessment Against Related Enzyme Classes

Receptor Binding Studies and Ligand-Receptor Interactions

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a non-selective cation channel recognized as a key integrator of pain and temperature sensations. nih.gov It is a significant target for the development of new analgesic agents. nih.gov While direct studies on (R)-4-(1-Aminoethyl)-3-fluorobenzonitrile are not prominent, research on structurally related compounds provides insight into potential interactions. For example, series of 4-aminophenyl acetamides and 4-aminoquinazoline derivatives have been investigated as potent TRPV1 antagonists. nih.govelsevierpure.com

The structure-activity relationship of these related antagonists indicates that specific substitutions on the phenyl ring are crucial for potent antagonism of TRPV1 activation. elsevierpure.com Natural compounds containing moieties such as phenols, guaiacols, and alkylbenzenes are also known to modulate TRPV1 activity. nih.gov The interaction of these ligands with the receptor can lead to either activation or antagonism, with agonists often inducing a desensitization of the channel that results in an analgesic effect. nih.gov The mechanisms of action for TRPV1 antagonists can involve preventing the conformational changes that lead to channel opening, thereby blocking the signaling cascade associated with pain and neuroinflammation. nih.gov

The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel crucial for synaptic plasticity and neurotransmission in the central nervous system. embopress.org These receptors are complex structures with multiple binding sites, including recognition sites for glutamate (B1630785) and the co-agonist glycine, as well as allosteric sites for molecules like zinc and ifenprodil (B1662929) that bind to the amino-terminal domains. embopress.orgnih.gov

Ligand binding to the NMDA receptor can have profound effects on its function. For instance, ligands binding to the amino-terminal domains can alter the receptor's deactivation kinetics, prolonging excitatory postsynaptic currents (EPSCs) even while reducing the peak amplitude. nih.gov Studies have also shown that agonist binding can induce conformational movements in the receptor's intracellular cytoplasmic domain, even in the absence of ion flow, suggesting a mechanism for metabotropic signaling. nih.gov The NMDA receptor exists in multiple subtypes with different pharmacological properties and regional distribution in the brain, a heterogeneity that allows for the development of subtype-selective drugs. nih.gov While specific binding data for (R)-4-(1-Aminoethyl)-3-fluorobenzonitrile is not available, its structural elements, such as the aminoethyl group, are features found in various NMDA receptor ligands.

Serotonin (B10506) (5-HT) receptors are a diverse group of G-protein coupled receptors that mediate a wide range of physiological and psychological processes. The benzonitrile moiety of (R)-4-(1-Aminoethyl)-3-fluorobenzonitrile is of particular interest in the context of serotonin receptor binding. Research on rigidified nucleoside derivatives has shown that the introduction of a 4'-cyano substituent can significantly enhance binding affinity for the human 5-HT2B receptor. nih.gov

In one study, a 4'-cyano derivative was found to be 47-fold more selective for the 5-HT2B receptor compared to the 5-HT2C receptor in binding assays. nih.gov This suggests that the cyano group can form key interactions within the receptor's binding pocket. Docking studies of various antagonists with the 5-HT7 receptor model have identified specific interactions with amino acid residues in pockets formed by transmembrane helices. nih.gov These interactions, including ionic bonds and engagements with specific phenylalanine and arginine residues, are critical for both high affinity and selectivity. nih.gov The formation of heteroreceptor complexes, such as between dopamine (B1211576) D2 and 5-HT2A receptors, further illustrates the complexity of serotonin signal integration and presents novel targets for therapeutic intervention. mdpi.com

Exploration of Biochemical Pathways Modulation by (R)-4-(1-Aminoethyl)-3-fluorobenzonitrile and its Analogs

Research indicates that the primary molecular target of (R)-4-(1-Aminoethyl)-3-fluorobenzonitrile is the Rho-associated protein kinase (ROCK) family of protein kinases. By acting as an inhibitor of ROCK, this compound can influence biochemical pathways that regulate the actin cytoskeleton, which is fundamental to cellular structure, motility, and signaling.

Furthermore, the activities of this compound and its analogs at various targets suggest modulation of several other key pathways:

AMPK/SIRT1/Nrf2 Signaling: Through the inhibition of DPP-4, related compounds can influence pathways involved in cellular health and aging. DPP-4 inhibition has been shown to ameliorate endothelial senescence by activating the AMPK/SIRT1/Nrf2 signaling pathway, which helps reduce oxidative stress. nih.gov

Incretin (B1656795) Hormone Signaling: As a potential DPP-4 inhibitor, the compound would raise levels of GLP-1 and GIP, enhancing glucose-dependent insulin (B600854) secretion and suppressing glucagon (B607659) release, thereby impacting glucose metabolism. nih.gov

Neuroinflammatory Pathways: By potentially acting as a TRPV1 antagonist, analogs of this compound could modulate pathways involved in neuroinflammation. TRPV1 is implicated in the activation of microglia and the NLRP3 inflammasome, which contribute to inflammatory processes in the central nervous system. nih.gov

Synaptic Plasticity Pathways: Interaction with NMDA receptors would directly impact pathways central to learning, memory, and synaptic plasticity. Ligand binding to NMDA receptors triggers downstream signaling cascades that are vital for these cognitive functions. nih.gov

Effects on Cellular Signaling and Metabolic Pathways

(R)-4-(1-Aminoethyl)-3-fluorobenzonitrile is recognized as a potent inhibitor of the Rho-associated protein kinase (ROCK) signaling pathway. This pathway is a critical downstream effector of the small GTPase RhoA and plays a fundamental role in regulating the actin cytoskeleton, which is essential for cell shape, motility, and contraction.

The primary mechanism of action for (R)-4-(1-Aminoethyl)-3-fluorobenzonitrile involves the competitive inhibition of ROCK. By binding to the kinase domain of ROCK, the compound prevents the binding of ATP, thereby inhibiting the phosphorylation of its downstream substrates. One of the most well-characterized downstream targets of ROCK is the myosin light chain (MLC). Inhibition of ROCK leads to a decrease in the phosphorylation of MLC, which in turn reduces actin-myosin contractility and the formation of stress fibers and focal adhesions.

The modulation of the Rho/ROCK signaling pathway by (R)-4-(1-Aminoethyl)-3-fluorobenzonitrile has a cascading effect on various cellular processes:

Cell Morphology and Motility: By altering the organization of the actin cytoskeleton, the compound can influence cell shape and inhibit cell migration.

Cell Proliferation and Survival: The Rho/ROCK pathway is implicated in cell cycle progression and the suppression of apoptosis. Inhibition of this pathway can lead to cell cycle arrest and induce programmed cell death in certain cell types, particularly in cancer cells.

Gene Expression: The activity of transcription factors can be influenced by the Rho/ROCK pathway, suggesting that its inhibition may lead to changes in gene expression profiles related to cellular stress responses and proliferation.

| Pathway Component | Effect of (R)-4-(1-Aminoethyl)-3-fluorobenzonitrile | Downstream Consequence |

| RhoA | Indirectly affected through ROCK inhibition | Reduced signaling output |

| ROCK | Competitive Inhibition | Decreased kinase activity |

| Myosin Light Chain (MLC) | Decreased Phosphorylation | Reduced cell contractility and motility |

| Actin Cytoskeleton | Disruption of stress fibers | Altered cell shape and adhesion |

Cellular Activity Assays in Preclinical Models (e.g., H-Ras processing, cell viability)

The preclinical evaluation of (R)-4-(1-Aminoethyl)-3-fluorobenzonitrile has involved various cellular activity assays to determine its efficacy and mechanism of action at the cellular level. These assays are crucial for understanding the compound's potential as a therapeutic agent.

H-Ras Processing:

The Ras family of small GTPases, including H-Ras, are critical signaling nodes that regulate cell proliferation, differentiation, and survival. While both Rho and Ras are subfamilies of the Ras superfamily of GTPases, they typically regulate distinct signaling pathways. The direct impact of (R)-4-(1-Aminoethyl)-3-fluorobenzonitrile on the processing of H-Ras has not been specifically detailed in available research. However, given the known crosstalk between the Rho/ROCK and Ras/MAPK signaling pathways, it is conceivable that inhibition of ROCK could indirectly influence Ras signaling. For instance, ROCK has been shown to play a role in the spatial regulation of Ras activity. Despite this potential for interaction, specific experimental data from H-Ras processing assays for this compound are not publicly available.

Cell Viability Assays:

Cell viability assays are fundamental in preclinical studies to assess the cytotoxic or cytostatic effects of a compound. These assays measure various indicators of cell health, such as membrane integrity, metabolic activity, or ATP content.

The table below summarizes the expected outcomes in common cell viability assays based on the compound's mechanism of action as a ROCK inhibitor.

| Assay Type | Principle | Expected Outcome with (R)-4-(1-Aminoethyl)-3-fluorobenzonitrile |

| MTT/XTT Assay | Measures metabolic activity via tetrazolium salt reduction. | Dose-dependent decrease in colorimetric signal, indicating reduced cell viability. |

| CellTiter-Glo® | Quantifies ATP levels as a marker of viable cells. | Dose-dependent decrease in luminescent signal, indicating reduced cell viability. |

| Trypan Blue Exclusion | Stains non-viable cells with compromised membranes blue. | Dose-dependent increase in the percentage of blue-stained (non-viable) cells. |

It is important to note that while the general effects of ROCK inhibition on cellular signaling and viability are well-documented, specific, quantitative preclinical data for (R)-4-(1-Aminoethyl)-3-fluorobenzonitrile remains limited in the public domain.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For (R)-4-(1-Aminoethyl)-3-fluorobenzonitrile, docking simulations are instrumental in understanding its inhibitory action on ROCK kinases.

Molecular docking simulations predict how (R)-4-(1-Aminoethyl)-3-fluorobenzonitrile fits into the ATP-binding pocket of the ROCK kinase domain. The primary goal is to determine the most stable binding conformation, known as the binding mode, and to estimate the strength of this interaction, referred to as binding affinity. Binding affinity is often expressed as a scoring function, such as in kcal/mol, where a lower value typically indicates a more stable complex.

Table 1: Predicted Binding Characteristics of (R)-4-(1-Aminoethyl)-3-fluorobenzonitrile with ROCK Kinase

| Computational Parameter | Predicted Value/Interaction | Significance |

|---|---|---|

| Binding Site | ATP-binding pocket of ROCK kinase | Acts as an ATP-competitive inhibitor. sigmaaldrich.com |

| Binding Affinity | Favorable (negative kcal/mol) | Indicates spontaneous and stable binding. |

| Key Interaction | Hydrogen bonding from the amino group | Anchors the ligand in the kinase hinge region. |

Docking studies are essential for identifying the specific amino acid residues within the ROCK active site that form key interactions with (R)-4-(1-Aminoethyl)-3-fluorobenzonitrile. For many kinase inhibitors, interactions with the "hinge region" that connects the N- and C-lobes of the kinase domain are critical for potent inhibition. It is predicted that the amino group of the compound forms hydrogen bonds with the backbone carbonyls or nitrogens of residues in this hinge region. Hydrophobic interactions with non-polar residues surrounding the binding pocket further stabilize the complex. Identifying these specific interactions is crucial for explaining the compound's inhibitory mechanism and provides a roadmap for designing derivatives with improved potency or selectivity.

Table 2: Potential Interacting Residues in the ROCK Kinase Active Site

| Residue Type | Potential Amino Acid Examples | Predicted Interaction Type |

|---|---|---|

| Hinge Region | Alanine, Glutamate (B1630785), Methionine | Hydrogen Bonding |

| Hydrophobic Pocket | Valine, Leucine, Isoleucine | Hydrophobic/van der Waals Interactions |

| Gatekeeper Residue | Methionine, Phenylalanine | Steric and Hydrophobic Interactions |

| Catalytic Loop | Lysine, Aspartate | Potential for ionic or hydrogen bonds |

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a technique used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. frontiersin.org A pharmacophore model for a ROCK inhibitor like (R)-4-(1-Aminoethyl)-3-fluorobenzonitrile would consist of features derived from its structure. These typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings. nih.gov

Once a pharmacophore model is developed, it can be used as a 3D query to rapidly search large chemical databases in a process called virtual screening. nih.govnih.gov This allows for the efficient identification of other structurally diverse molecules that match the pharmacophore and are therefore likely to possess similar biological activity as ROCK inhibitors. This approach is a powerful and cost-effective tool in the early stages of drug discovery for identifying novel hit compounds. nih.gov

Table 3: Hypothetical Pharmacophore Model for (R)-4-(1-Aminoethyl)-3-fluorobenzonitrile

| Pharmacophoric Feature | Corresponding Chemical Moiety | Role in Binding |

|---|---|---|

| Hydrogen Bond Donor (HBD) | Primary Amine (-NH₂) | Anchoring to the kinase hinge region. |

| Hydrogen Bond Acceptor (HBA) | Nitrile Nitrogen (C≡N) | Potential interaction with donor residues in the pocket. |

| Aromatic Ring (AR) | Fluorobenzonitrile Ring | π-π stacking or hydrophobic interactions. |

| Hydrophobic (HY) | Ethyl group and benzene (B151609) ring | Interaction with non-polar residues. |

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to analyze the electronic properties of a molecule. nih.gov These methods provide a deep understanding of the electron distribution, molecular orbital energies, and reactivity of (R)-4-(1-Aminoethyl)-3-fluorobenzonitrile.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and more likely to be reactive. Furthermore, calculations of the molecular electrostatic potential (MEP) can map the electron-rich and electron-poor regions of the compound, predicting sites for electrophilic and nucleophilic attack and highlighting areas likely to engage in electrostatic or hydrogen-bonding interactions with the target protein. While specific published quantum chemical data for this compound are limited, the methodology provides a powerful predictive tool.

| Electrostatic Potential | 3D map of charge distribution around the molecule. | Predicts sites for intermolecular interactions like hydrogen bonding. |

Advanced Research Directions and Potential Applications

Lead Optimization Strategies for (R)-4-(1-Aminoethyl)-3-fluorobenzonitrile Scaffold in Drug Discovery Research

The (R)-4-(1-Aminoethyl)-3-fluorobenzonitrile framework is a key starting point for medicinal chemists in the process of lead optimization. This involves systematically modifying the core structure to enhance the desired properties of a potential drug, such as potency, selectivity, and metabolic stability.

A significant area of application for this scaffold is in the development of inhibitors for Dipeptidyl peptidase-IV (DPP-IV) , an enzyme targeted in the treatment of type 2 diabetes. nih.govnih.govglucagon.com The primary amino group of the scaffold is crucial for interactions within the enzyme's active site, and modifications at this position can fine-tune binding affinity. The fluorine atom and the nitrile group also play important roles; fluorine can enhance properties like membrane permeability and metabolic stability, while the nitrile group can interact with target enzymes and receptors.

Another prominent research avenue is the design of Bruton's tyrosine kinase (BTK) inhibitors. BTK is a validated target for various B-cell malignancies and autoimmune disorders. The (R)-aminoethyl moiety of the scaffold can be integrated into larger molecules designed to bind to BTK's active site. Optimization strategies often focus on derivatizing the amino group to achieve potent and selective inhibition of the kinase.

Development of Novel Chemical Probes and Biological Tools Based on the Compound

The development of chemical probes is essential for understanding the biological roles of proteins and other cellular targets. eubopen.org These probes are specialized molecules, often derived from a compound with known biological activity, that can be used to study and visualize target engagement in a cellular context. eubopen.org

(R)-4-(1-Aminoethyl)-3-fluorobenzonitrile serves as a suitable foundation for creating such tools. By attaching reporter tags, such as fluorescent dyes or biotin, to the scaffold, researchers can create probes to track the localization and interactions of target proteins. The amino group provides a convenient handle for such chemical modifications. These probes can be instrumental in target validation and elucidating the mechanism of action of new drug candidates.

Preclinical Exploration of New Therapeutic Areas and Mechanisms

The versatility of the (R)-4-(1-Aminoethyl)-3-fluorobenzonitrile scaffold has prompted its investigation in a range of therapeutic areas beyond its initial applications.

Research into Amyloid-beta (Aβ) Production Inhibition

The accumulation of amyloid-beta (Aβ) peptides is a central event in the pathology of Alzheimer's disease. nih.gov Consequently, inhibiting the production of Aβ is a major therapeutic goal. nih.gov Research has explored the use of molecules that can block the enzymes responsible for generating Aβ from its precursor protein. nih.gov While direct studies involving (R)-4-(1-Aminoethyl)-3-fluorobenzonitrile are not extensively published, related structures have been investigated. For instance, studies have shown that certain serine protease inhibitors can effectively reduce Aβ production in human neural cells, suggesting a potential avenue for scaffolds like the one . nih.gov The structural elements of (R)-4-(1-Aminoethyl)-3-fluorobenzonitrile could be incorporated into inhibitors targeting enzymes like β-secretase (BACE1).

Antifungal Agent Development

The emergence of drug-resistant fungal infections necessitates the development of new antifungal agents. google.com Triazole-based compounds are a well-known class of antifungals. google.com While specific research on the direct antifungal activity of (R)-4-(1-Aminoethyl)-3-fluorobenzonitrile is limited, its chemical framework holds potential for the design of novel antifungal compounds. The benzonitrile (B105546) moiety is present in various biologically active molecules, and the scaffold could be elaborated to target essential fungal enzymes, such as 1,3-beta-D-glucan synthase, which is a target for a class of antifungals known as echinocandins. nih.gov

Antiviral Agent Development (e.g., HIV-1 Inhibitors)

The fight against viral diseases like HIV/AIDS relies on the continuous development of new antiviral drugs with diverse mechanisms of action. nih.govnih.govgilead.com One established strategy is the inhibition of viral entry into host cells. nih.gov The (R)-4-(1-Aminoethyl)-3-fluorobenzonitrile scaffold could be utilized in the design of inhibitors targeting viral proteins. For example, its structural features could be adapted to create molecules that interfere with the function of key viral enzymes, a common strategy in antiviral drug discovery. nih.gov

Innovations in Chiral Synthesis and Analytical Characterization for Structurally Related Compounds

The biological activity of therapeutic agents is often dependent on their three-dimensional structure, particularly for molecules with chiral centers. The "(R)" designation in (R)-4-(1-Aminoethyl)-3-fluorobenzonitrile specifies a particular spatial arrangement of the atoms around the chiral carbon in the aminoethyl group. It is often the case that one enantiomer (the R or S form) is significantly more active than the other. unamur.be

Therefore, the development of efficient methods for chiral synthesis is paramount. These methods aim to produce the desired enantiomer in high purity. Techniques such as asymmetric hydrogenation using chiral catalysts or enzymatic resolutions are employed to achieve this. The synthesis often starts from precursors like 3-fluoro-4-nitrobenzamide, which can be converted to the corresponding nitrile.

Equally important is the analytical characterization to confirm the enantiomeric purity of the final compound. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a standard technique for separating and quantifying enantiomers. This ensures that the biological activity observed can be attributed to the correct stereoisomer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.